molecular formula C6H5F3IN3 B13079281 5-Iodo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine

5-Iodo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B13079281
M. Wt: 303.02 g/mol
InChI Key: SZRKNXCODQVNEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine (CAS 1823943-38-9) is a high-purity pyrimidine derivative offered for research purposes. This compound, with the molecular formula C 6 H 5 F 3 IN 3 and a molecular weight of 303.02 g/mol, is characterized by the presence of iodine and trifluoromethyl groups on the pyrimidine ring, making it a valuable building block in various scientific explorations . Its structural features suggest potential applications in medicinal chemistry as a key intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The iodine atom allows for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the creation of diverse compound libraries for screening. To ensure its stability and integrity, this product should be stored sealed in a dry environment at 2-8°C . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can request the specific batch number and Certificate of Analysis for detailed quality information.

Properties

Molecular Formula

C6H5F3IN3

Molecular Weight

303.02 g/mol

IUPAC Name

5-iodo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C6H5F3IN3/c1-2-3(10)4(6(7,8)9)13-5(11)12-2/h1H3,(H2,11,12,13)

InChI Key

SZRKNXCODQVNEX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)C(F)(F)F)I

Origin of Product

United States

Scientific Research Applications

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrimidine-Based Analogs

Substituent Variations on the Pyrimidine Core
  • 4-Chloro-5-iodo-6-methylpyrimidin-2-amine: This compound replaces the 4-methyl and 6-trifluoromethyl groups with 4-chloro and 6-methyl. However, the absence of the electron-withdrawing trifluoromethyl group may reduce stability under acidic conditions .
  • N-{Diphenyl[3-(trifluoromethyl)phenyl]methyl}pyrimidin-2-amine (T134) :
    This derivative features a bulky diphenylmethyl substituent at position 4, which introduces steric hindrance. Such modifications can reduce metabolic degradation but may also limit membrane permeability compared to the smaller methyl and iodo groups in the target compound .

  • 4-(4-(Trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-amine: Replacing the pyrimidine core with a thienopyrimidine system alters aromaticity and electronic distribution. The phenoxy group at position 4 enhances π-π stacking interactions, contributing to antimicrobial activity, as observed in studies .

Pyridine-Based Analogs

  • 3-Iodo-5-(trifluoromethyl)pyridin-2-amine :
    Substituting the pyrimidine ring with pyridine reduces hydrogen-bonding capacity due to fewer nitrogen atoms. The iodo and trifluoromethyl groups at positions 3 and 5, respectively, may influence solubility and bioavailability differently compared to pyrimidine derivatives .

Heterocyclic Derivatives with Varied Cores

  • 4-(2,6-Difluorophenoxy)-6-(trifluoromethyl)pyrimidin-2-amine: The difluorophenoxy group introduces strong electron-withdrawing effects, enhancing stability and receptor-binding affinity in pain therapeutics. This contrasts with the target compound’s methyl and iodo groups, which may prioritize hydrophobic interactions .

Data Tables

Table 1: Structural Comparison of Pyrimidin-2-amine Derivatives

Compound Substituents Core Key Functional Groups Biological Activity Reference
5-Iodo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine 4-Me, 5-I, 6-CF₃ Pyrimidine Iodo, CF₃ Not reported [10]
4-Chloro-5-iodo-6-methylpyrimidin-2-amine 4-Cl, 5-I, 6-Me Pyrimidine Chloro, Iodo Not reported [10]
T134 (N-{Diphenyl[3-CF₃-phenyl]methyl}pyrimidin-2-amine) 4-Bulky aryl Pyrimidine CF₃, Diphenylmethyl Not reported [2]
4-(4-CF₃-phenoxy)thieno[2,3-d]pyrimidin-2-amine Thienopyrimidine, phenoxy Thienopyrimidine CF₃, Phenoxy Antimicrobial [14]

Table 2: Impact of Substituents on Properties

Substituent Electronic Effect Steric Effect Example Compound
Trifluoromethyl (CF₃) Strong electron-withdrawing Moderate 5-Iodo-4-methyl-6-CF₃-pyrimidin-2-amine
Iodo (I) Polarizable, weakly donating Large 3-Iodo-5-CF₃-pyridin-2-amine
Chloro (Cl) Electron-withdrawing Small 4-Cl-5-I-6-Me-pyrimidin-2-amine
Methyl (Me) Electron-donating Small 4-Me-6-CF₃-pyrimidin-2-amine

Key Research Findings

  • Synthetic Flexibility : Halogenated pyrimidines like the target compound are often synthesized via nucleophilic substitution or cross-coupling reactions, as seen in analogs such as T130 and T132 .
  • Biological Relevance : The trifluoromethyl group enhances metabolic stability and binding affinity in receptor targets (e.g., TLR8), while iodine’s polarizability may improve interactions with hydrophobic pockets .
  • Antimicrobial Potential: Thienopyrimidine derivatives with trifluoromethyl groups demonstrate efficacy against pathogens, suggesting similar applications for the target compound if functionalized appropriately .

Biological Activity

5-Iodo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Structural Characteristics

The compound features a pyrimidine ring with the following substituents:

  • Iodine at the 5-position
  • Methyl group at the 4-position
  • Trifluoromethyl group at the 6-position

Its molecular formula is C7H6F3N3IC_7H_6F_3N_3I with a molecular weight of approximately 249.05 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, potentially improving the bioavailability of derivatives synthesized from this compound.

Anticancer Properties

Research has indicated that pyrimidine derivatives, including this compound, exhibit significant anticancer activity. For instance, compounds with similar structures have shown IC50 values in the nanomolar range against various cancer cell lines:

CompoundCell LineIC50 (nM)
This compoundMCF-7TBD
Similar Pyrimidine DerivativeHepG222.73
Similar Pyrimidine DerivativeA5491.96

This suggests that modifications to the pyrimidine scaffold can enhance cytotoxicity against cancer cells .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Notably, it may interact with kinases involved in cancer progression. For example, related compounds have demonstrated inhibitory effects on CDK2/cyclin A2, which is crucial for cell cycle regulation:

Enzyme TargetInhibition TypeReference
CDK2/cyclin A2Inhibition

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promise in antimicrobial applications. Similar pyrimidine derivatives have demonstrated efficacy against bacteria such as E. coli and S. aureus, indicating potential as an antimicrobial agent:

MicroorganismActivity TypeReference
E. coliAntibacterial
S. aureusAntibacterial

Case Studies and Research Findings

Several studies have explored the biological activity of compounds derived from pyrimidines:

  • Anticancer Activity : A study reported that a related compound exhibited IC50 values of 8.43 nM against the EGFR L858R/T790M mutant kinase, highlighting the potential of pyrimidine derivatives in targeting specific cancer mutations .
  • Enzyme Inhibition : Another investigation revealed that certain pyrimidine analogs showed greater inhibitory potency against histone deacetylases (HDACs) compared to standard drugs, suggesting their utility in cancer therapy .
  • Antimicrobial Effects : Research indicated that modifications to the pyrimidine core could enhance antibacterial activity against common pathogens, making these compounds valuable in developing new antibiotics .

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